molecular formula C22H21N5O B2446417 4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile CAS No. 1251604-96-2

4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile

Cat. No. B2446417
CAS RN: 1251604-96-2
M. Wt: 371.444
InChI Key: UCDPQUCDGFDFGP-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The m-tolyl group is a functional group related to toluene, and it is commonly found in the structure of diverse chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl group is often involved in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a tolyl group are considered nonpolar and hydrophobic .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives have been studied for their anti-tubercular activity .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and its derivatives. For example, piperazine derivatives have been studied for their potential as anti-tubercular agents .

properties

IUPAC Name

4-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]imidazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-17-3-2-4-20(13-17)25-9-11-26(12-10-25)22(28)21-15-27(16-24-21)19-7-5-18(14-23)6-8-19/h2-8,13,15-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDPQUCDGFDFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile

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